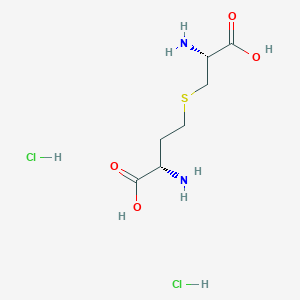

L-Cystathionine (dihydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

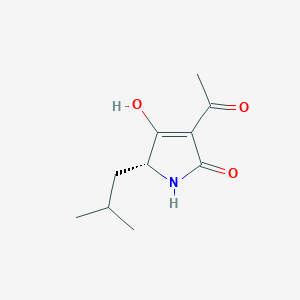

Übersicht

Beschreibung

L-Cystathionin (Dihydrochlorid) ist eine nicht-proteinogene Aminosäure, die eine entscheidende Rolle im Transsulfurierungsweg spielt, der an der Biosynthese von Cystein aus Homocystein beteiligt ist. Diese Verbindung ist ein Zwischenprodukt im Stoffwechselweg und wird durch das Enzym Cystathionin-Beta-Synthase hergestellt. Sie ist von großem Interesse in der biochemischen Forschung aufgrund ihrer Beteiligung an verschiedenen Stoffwechselprozessen und ihrer potenziellen Auswirkungen auf Gesundheit und Krankheit .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: L-Cystathionin kann durch Thioalkylierung von N-tert-Butoxycarbonyl-L-Cystein-tert-butylester mit (2S)-2-(tert-Butoxycarbonyl)amino-4-iodobutansäure-tert-butylester synthetisiert werden. Diese Reaktion beinhaltet die Verwendung von Schutzgruppen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird durch einstufige Entschützung unter milden Bedingungen erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von L-Cystathionin beinhaltet typischerweise die enzymatische Umwandlung von Homocystein und Serin durch Cystathionin-Beta-Synthase. Dieses Verfahren wird aufgrund seiner Effizienz und der Fähigkeit, die Verbindung in großen Mengen mit hoher Reinheit zu produzieren, bevorzugt .

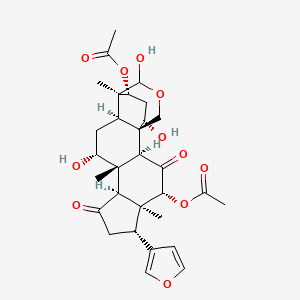

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Cystathionin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Cystein und Alpha-Ketobutyrat zu bilden.

Reduktion: Es kann reduziert werden, um Homocystein und Serin zu bilden.

Substitution: Es kann an Substitutionsreaktionen beteiligt sein, die Thiolgruppen betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Halogenide und Thiolverbindungen werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Cystein und Alpha-Ketobutyrat.

Reduktion: Homocystein und Serin.

Substitution: Verschiedene Thioetherderivate.

Wissenschaftliche Forschungsanwendungen

L-Cystathionin (Dihydrochlorid) hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard für die Aminosäureanalyse und bei der Synthese von schwefelhaltigen Verbindungen verwendet.

Biologie: Es wird für seine Rolle im Transsulfurierungsweg und seine Auswirkungen auf den Zellstoffwechsel untersucht.

Medizin: Es wird auf seine potenzielle Rolle bei Stoffwechselstörungen und als Biomarker für bestimmte Krankheiten untersucht.

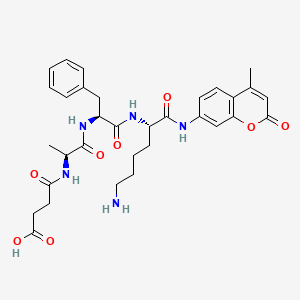

5. Wirkmechanismus

L-Cystathionin übt seine Wirkungen in erster Linie durch seine Rolle im Transsulfurierungsweg aus. Es wird aus Homocystein und Serin durch Cystathionin-Beta-Synthase synthetisiert und anschließend durch Cystathionin-Gamma-Lyase gespalten, wodurch Cystein und Alpha-Ketobutyrat entstehen. Dieser Weg ist entscheidend für die Aufrechterhaltung des zellulären Redoxgleichgewichts und für die Synthese von Glutathion, einem wichtigen Antioxidans .

Ähnliche Verbindungen:

L-Cystein: Eine schwefelhaltige Aminosäure, die ein direktes Produkt des L-Cystathionin-Stoffwechsels ist.

L-Homocystein: Ein Vorläufer bei der Synthese von L-Cystathionin.

L-Cystin: Ein oxidiertes Dimer von L-Cystein, das durch eine Disulfidbindung verbunden ist.

Einzigartigkeit: L-Cystathionin ist aufgrund seiner spezifischen Rolle als Zwischenprodukt im Transsulfurierungsweg einzigartig. Im Gegensatz zu L-Cystein und L-Homocystein, die direkt an der Proteinsynthese und anderen Stoffwechselprozessen beteiligt sind, dient L-Cystathionin als entscheidende Verbindung bei der Umwandlung von Homocystein in Cystein und spielt damit eine zentrale Rolle im Stoffwechsel von Schwefelaminosäuren .

Wirkmechanismus

L-Cystathionine exerts its effects primarily through its role in the transsulfuration pathway. It is synthesized from homocysteine and serine by cystathionine beta-synthase and is subsequently cleaved by cystathionine gamma-lyase to produce cysteine and alpha-ketobutyrate. This pathway is crucial for maintaining cellular redox balance and for the synthesis of glutathione, a major antioxidant .

Vergleich Mit ähnlichen Verbindungen

L-Cysteine: A sulfur-containing amino acid that is a direct product of L-Cystathionine metabolism.

L-Homocysteine: A precursor in the synthesis of L-Cystathionine.

L-Cystine: An oxidized dimer of L-Cysteine, connected by a disulfide bond.

Uniqueness: L-Cystathionine is unique due to its specific role as an intermediate in the transsulfuration pathway. Unlike L-Cysteine and L-Homocysteine, which are directly involved in protein synthesis and other metabolic processes, L-Cystathionine serves as a crucial link in the conversion of homocysteine to cysteine, thereby playing a pivotal role in sulfur amino acid metabolism .

Eigenschaften

Molekularformel |

C7H16Cl2N2O4S |

|---|---|

Molekulargewicht |

295.18 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1 |

InChI-Schlüssel |

BDKXLTOHYQEAIO-RSLHMRQOSA-N |

Isomerische SMILES |

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |

Kanonische SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)

![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)

![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)

![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)